(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
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Overview
Description
“(2,6-Dimethylphenyl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Molecular Structure Analysis
The molecular formula of the compound is C27H34F3N3O . The compound contains a pyridine ring, which is a simple six-membered heterocyclic scaffold . The compound also contains a trifluoromethyl group, which is a common functional group in medicinal chemistry due to its unique physicochemical properties .
Chemical Reactions Analysis
The compound is likely to undergo reactions typical of pyridines and trifluoromethyl compounds . Pyridines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, and can act as ligands in coordination chemistry . Trifluoromethyl groups can participate in various reactions, including nucleophilic substitutions and addition reactions .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 473.6 g/mol . It has a XLogP3-AA value of 6, indicating its lipophilicity . The compound has one hydrogen bond donor and six hydrogen bond acceptors . The rotatable bond count is 4 .
Scientific Research Applications
Molecular Interactions and Pharmacology
A study focused on the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, employing the AM1 molecular orbital method for conformational analysis. This research developed unified pharmacophore models for CB1 receptor ligands and employed Comparative Molecular Field Analysis (CoMFA) for constructing three-dimensional quantitative structure-activity relationship models. The study suggests that certain conformers of the molecule might have the proper spatial orientation and electrostatic character to bind to the CB1 receptor, potentially contributing to antagonist activity (Shim et al., 2002).
Antimicrobial and Anticancer Agents
Research into novel pyrazole derivatives, including compounds structurally related to the query chemical, has been conducted with the aim of identifying potential antimicrobial and anticancer agents. This involved the synthesis and characterization of these compounds, demonstrating that some exhibited higher anticancer activity compared to reference drugs, as well as significant antimicrobial activity (Hafez et al., 2016).
Synthesis and Characterization of Derivatives
Another study involved the synthesis and in vitro antimicrobial activity assessment of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives. These compounds were synthesized by reacting 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides, and some showed promising antimicrobial activity against tested bacterial and fungal strains (Mallesha & Mohana, 2014).
Thermal, Optical, and Structural Studies
Research on thermal, optical, etching, structural studies, and theoretical calculations of derivatives of the compound, such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, highlighted the importance of intermolecular interactions quantified by Hirshfeld surface analysis. These studies provide insights into the stability and interactions of the compound at the molecular level (Karthik et al., 2021).
Future Directions
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[4-[2-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3N4O/c1-17-5-4-6-18(2)23(17)24(33)30-11-9-21(10-12-30)32-14-13-31(16-19(32)3)22-8-7-20(15-29-22)25(26,27)28/h4-8,15,19,21H,9-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJZTUUHWKPPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2CCN(CC2)C(=O)C3=C(C=CC=C3C)C)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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